Sodium iodofluoroacetate
Overview
Description
Sodium iodofluoroacetate, also known as sodium iodofluoride acetate, is an inorganic compound . It is used for research and development purposes . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
A TEMPO-mediated oxidative copper-catalyzed synthesis of N-(fluoroalkyl)imidazolones via the radical addition of imidazoles with iodofluoroacetate has been reported .
Molecular Structure Analysis
The molecular formula of this compound is C2HFINaO2 . The molecular weight is 225.92 .
Physical and Chemical Properties Analysis
This compound appears as a white crystalline solid . It has a density of 1.85 g/cm^3 and a melting point of 206-208°C . It is soluble in water and alcohol solvents .
Scientific Research Applications
1. Synthesis and Mechanism Exploration
Sodium trifluoroacetate, a compound closely related to sodium iodofluoroacetate, has been utilized in the synthesis of various organic compounds. For instance, in the presence of copper(I) iodide, sodium trifluoroacetate serves as a source of trifluoromethyl groups. This method is applied in the substitution of halogens in aromatic systems, including benzenoid and heterocyclic, as well as in alkenyl and alkyl halogen compounds. The mechanism of this copper-assisted process has been extensively studied, proposing an intermediate form of [CF3Cul]−. This research provides valuable insights into the application of this compound in synthetic chemistry, especially in the introduction of fluorinated groups into organic molecules (Carr et al., 1988).
2. Catalysis and Reaction Promotion
In another application, sodium is used to promote the Claisen ester condensation, a crucial reaction in organic synthesis. For example, the reaction between ethyl trifluoroacetate and ethyl acetate, facilitated by sodium, yields ethyl γγγ-trifluoroacetoacetate. Further hydrolysis of this compound leads to the formation of 1,1,1-trifluoroacetone. This research demonstrates the utility of sodium, and by extension, sodium-based compounds like this compound, in promoting essential organic reactions, such as Claisen condensation (Burdon & McLoughlin, 1964).
Safety and Hazards
Sodium iodofluoroacetate may cause skin irritation (Category 2), serious eye irritation (Category 2), and respiratory irritation (Category 3) . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It should be stored in a well-ventilated place with the container kept tightly closed .
Mechanism of Action
Target of Action
Sodium iodofluoroacetate, similar to its analog sodium fluoroacetate, primarily targets the energy production in most cells of the body .
Mode of Action
The compound interacts with its targets by inhibiting the energy production process. This depletion of calcium plays a significant role in the clinical manifestations of this compound toxicity .
Biochemical Pathways
The sodium iodide symporter (NIS) is one of the biochemical pathways affected by this compound . NIS functions to transport iodide and is critical for successful radioiodide ablation of cancer cells . The function of nis can be impeded by oncogenic pathways that suppress nis, as well as the inherent complexity of nis regulation .
Pharmacokinetics
Based on the related compound sodium fluoroacetate, it is known that the compound exhibits bi-exponential kinetics with half-times of 4 and 250 minutes for the fast and slow phases, respectively . A rapid accumulation of the compound-derived radioactivity is observed in the liver and kidneys, followed by clearance of the radioactivity into the intestine and the urinary bladder .
Result of Action
This can affect various organ systems, with the central nervous, respiratory, and cardiovascular systems being the main target organs .
Properties
IUPAC Name |
sodium;2-fluoro-2-iodoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2FIO2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQQVPWXDHQGRN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(F)I.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HFINaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382079 | |
Record name | Sodium iodofluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177620-76-6 | |
Record name | Sodium iodofluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium iodofluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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